
3-(4-Methoxyphenyl)oxetane-3-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)oxetane-3-sulfonyl fluoride is a chemical compound with the molecular formula C10H11FO4S and a molecular weight of 246.26 g/mol . It is characterized by the presence of an oxetane ring, a methoxyphenyl group, and a sulfonyl fluoride group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
The synthesis of 3-(4-Methoxyphenyl)oxetane-3-sulfonyl fluoride typically involves the reaction of 4-methoxyphenyl oxetane with sulfonyl fluoride under specific conditions. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction . Industrial production methods may involve scaling up this synthetic route with optimized reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-(4-Methoxyphenyl)oxetane-3-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, resulting in the formation of different oxidation states or reduced forms.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acid derivatives.
Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and water for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Methoxyphenyl)oxetane-3-sulfonyl fluoride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and inhibition mechanisms.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)oxetane-3-sulfonyl fluoride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic residues in the active site of enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways and processes .
Comparison with Similar Compounds
3-(4-Methoxyphenyl)oxetane-3-sulfonyl fluoride can be compared with other similar compounds, such as:
3-(3,4-Dimethoxyphenyl)oxetane-3-sulfonyl fluoride: This compound has an additional methoxy group on the phenyl ring, which can influence its reactivity and interactions.
3-(4-Methoxyphenyl)oxetane-3-sulfonyl chloride: The chloride derivative has different reactivity compared to the fluoride derivative, affecting its applications and chemical behavior.
Properties
Molecular Formula |
C10H11FO4S |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)oxetane-3-sulfonyl fluoride |
InChI |
InChI=1S/C10H11FO4S/c1-14-9-4-2-8(3-5-9)10(6-15-7-10)16(11,12)13/h2-5H,6-7H2,1H3 |
InChI Key |
ZXSRYNIWIGQECK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(COC2)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-{4-Ethoxy-1,3-dimethyl-8-oxocyclohepta[C]furan-6-YL}-2-methoxyphenoxy)acetonitrile](/img/structure/B12504374.png)
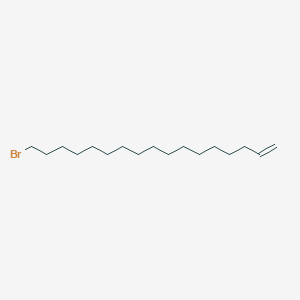

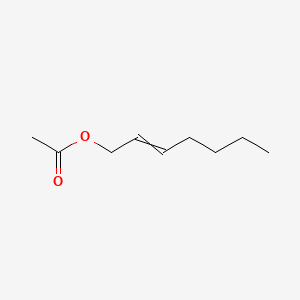
![N-{1-[2-(di-tert-butylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide](/img/structure/B12504390.png)
![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl pyridine-2-carboxylate](/img/structure/B12504397.png)
![2-(6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid](/img/structure/B12504399.png)
![N-{[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12504402.png)
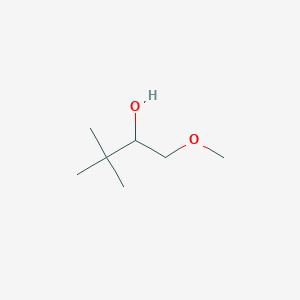
![7-phenyl-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B12504423.png)
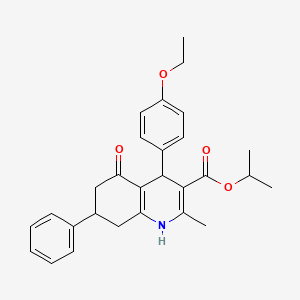
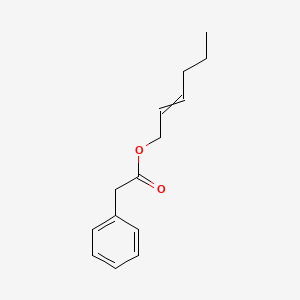
![1,1'-Dimethyl-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B12504432.png)
![N-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12504444.png)
